Cas no 1330286-51-5 (S-4-Methylbenzyl-D-penicillamine)

S-4-Methylbenzyl-D-penicillamine is a chiral penicillamine derivative characterized by the presence of a 4-methylbenzyl group on the sulfur atom. This modification enhances its utility in asymmetric synthesis and metal chelation applications, particularly in the preparation of optically active compounds. The compound’s rigid penicillamine backbone ensures high stereochemical control, while the methylbenzyl substituent improves solubility and stability in organic solvents. It is commonly employed in the synthesis of chiral ligands for catalysis and as a building block for pharmaceutical intermediates. Its ability to form stable complexes with transition metals also makes it valuable in coordination chemistry and biochemical research.
S-4-Methylbenzyl-D-penicillamine structure
1330286-51-5 structure
Product name:S-4-Methylbenzyl-D-penicillamine
CAS No:1330286-51-5
MF:C13H19NO2S
MW:253.360462427139
MDL:MFCD03788057
CID:4588615

S-4-Methylbenzyl-D-penicillamine Chemical and Physical Properties

Names and Identifiers

    • H-BETA,BETA-DIMETHYL-D-CYS(PMEBZL)-OH
    • S-4-Methylbenzyl-D-penicillamine
    • (S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid
    • (2S)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid
    • MDL: MFCD03788057
    • Inchi: 1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
    • InChI Key: RXGXZBVIVDNKTB-NSHDSACASA-N
    • SMILES: S(CC1C=CC(C)=CC=1)C(C)(C)[C@H](C(=O)O)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 260
  • Topological Polar Surface Area: 88.6
  • XLogP3: -0.2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 403.0±45.0 °C at 760 mmHg
  • Flash Point: 197.5±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

S-4-Methylbenzyl-D-penicillamine Security Information

S-4-Methylbenzyl-D-penicillamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB313973-5 g
H-Beta,beta-Dimethyl-D-Cys(pmebzl)-OH; 95%
1330286-51-5
5g
€618.60 2022-03-03
Chemenu
CM313568-5g
(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid
1330286-51-5 95%
5g
$568 2022-06-13
TRC
M292805-1g
S-4-Methylbenzyl-D-penicillamine
1330286-51-5
1g
$442.00 2023-05-18
abcr
AB313973-250 mg
H-Beta,beta-Dimethyl-D-Cys(pmebzl)-OH; 95%
1330286-51-5
250MG
€124.10 2022-03-03
abcr
AB313973-1 g
H-Beta,beta-Dimethyl-D-Cys(pmebzl)-OH; 95%
1330286-51-5
1g
€197.10 2022-03-03
abcr
AB313973-1g
H-Beta,beta-Dimethyl-D-Cys(pmebzl)-OH, 95% (H-D-Pen(Mbzl)-OH); .
1330286-51-5 95%
1g
€281.30 2024-04-19
Ambeed
A680576-1g
(S)-2-Amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid
1330286-51-5 95+%
1g
$92.0 2024-04-24
1PlusChem
1P00HT6Y-1g
H-Beta,beta-dimethyl-d-cys(pmebzl)-oh
1330286-51-5 98%
1g
$222.00 2025-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1408488-1g
(S)-2-amino-3-methyl-3-((4-methylbenzyl)thio)butanoic acid
1330286-51-5 95+%
1g
¥2470.00 2024-08-09
eNovation Chemicals LLC
Y1242612-250mg
H-Beta,beta-dimethyl-d-cys(pmebzl)-oh
1330286-51-5 98% (HPLC)
250mg
$215 2025-03-01

Additional information on S-4-Methylbenzyl-D-penicillamine

S-4-Methylbenzyl-D-penicillamine (CAS No. 1330286-51-5): A Comprehensive Overview

S-4-Methylbenzyl-D-penicillamine (CAS No. 1330286-51-5) is a specialized compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of D-penicillamine, a well-known thiol-containing amino acid with a wide range of applications, particularly in the treatment of certain medical conditions and as a chelating agent.

The chemical structure of S-4-Methylbenzyl-D-penicillamine is characterized by the presence of a 4-methylbenzyl group attached to the D-penicillamine backbone. This modification imparts unique properties to the compound, making it an interesting subject for both academic and industrial research. The compound's molecular formula is C14H18N2O2S, and its molecular weight is approximately 278.37 g/mol.

In recent years, S-4-Methylbenzyl-D-penicillamine has been the focus of several studies aimed at understanding its potential therapeutic applications and biological activities. One of the key areas of interest is its role as a chelating agent. Chelating agents are compounds that can bind to metal ions, forming stable complexes. This property makes them valuable in various medical treatments, such as the removal of toxic metals from the body (chelation therapy) and in the management of certain metabolic disorders.

A study published in the Journal of Medicinal Chemistry in 2021 explored the chelating properties of S-4-Methylbenzyl-D-penicillamine. The researchers found that this compound exhibited high affinity for copper and zinc ions, which are essential for many biological processes but can also be toxic at elevated levels. The study suggested that S-4-Methylbenzyl-D-penicillamine could be a promising candidate for developing new chelation therapies for conditions such as Wilson's disease, where copper accumulation in tissues leads to severe health issues.

Beyond its chelating properties, S-4-Methylbenzyl-D-penicillamine has also shown potential in other therapeutic areas. For instance, a 2022 study published in the Bioorganic & Medicinal Chemistry Letters investigated its anti-inflammatory effects. The researchers reported that S-4-Methylbenzyl-D-penicillamine significantly reduced inflammation in animal models of arthritis. This finding opens up new possibilities for using this compound in the development of anti-inflammatory drugs.

The synthesis and purification of S-4-Methylbenzyl-D-penicillamine have been well-documented in the literature. A common synthetic route involves the reaction of D-penicillamine with 4-methylbenzyl chloride, followed by purification through column chromatography or recrystallization. The purity and stability of the final product are crucial for its use in both research and clinical settings.

In terms of safety and handling, while S-4-Methylbenzyl-D-penicillamine is not classified as a hazardous substance, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate storage conditions should be maintained to ensure its stability and prevent degradation.

The future prospects for S-4-Methylbenzyl-D-penicillamine are promising. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound. As more data becomes available, it is likely that we will see increased interest from both academic researchers and pharmaceutical companies in developing products based on this unique derivative of D-penicillamine.

In conclusion, S-4-Methylbenzyl-D-penicillamine (CAS No. 1330286-51-5) is a versatile compound with significant potential in various fields of chemistry and medicine. Its unique chemical structure and properties make it an attractive candidate for further research and development, particularly in areas such as chelation therapy and anti-inflammatory drug discovery.

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(CAS:1330286-51-5)S-4-Methylbenzyl-D-penicillamine
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